4-(Imidazol-1-yl)phenol

描述

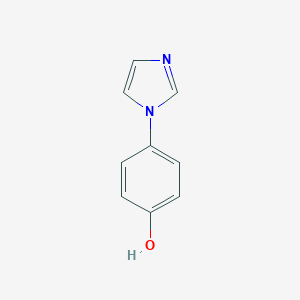

4-(1H-Imidazol-1-yl)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The molecular formula of 4-(1H-Imidazol-1-yl)phenol is C9H8N2O, and it has a molecular weight of 160.17 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

准备方法

合成路线和反应条件

4-(1H-咪唑-1-基)苯酚的制备通常涉及乌尔曼反应。该反应以对溴茴香醚和咪唑为原料。 反应在催化剂、碱和反应溶剂的条件下进行 . 该过程涉及以下步骤:

工业生产方法

4-(1H-咪唑-1-基)苯酚的工业生产遵循类似的合成路线,但规模更大。该过程经过优化,确保最终产品的产率高且纯度高。后处理过程得到简化,避免了对大量溶剂萃取和柱色谱纯化的需求。 产品通过重结晶获得,确保无铜离子残留,外观为白色 .

化学反应分析

反应类型

4-(1H-咪唑-1-基)苯酚会发生各种化学反应,包括:

氧化: 酚羟基可以被氧化生成醌。

还原: 咪唑环可以在特定条件下被还原。

取代: 该化合物可以发生亲电和亲核取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用试剂包括卤素、烷基卤化物和酰基卤化物.

主要生成物

氧化: 醌和其他氧化衍生物。

还原: 还原的咪唑衍生物。

取代: 各种取代的酚和咪唑衍生物.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-(Imidazol-1-yl)phenol is utilized as a key building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and other organic compounds. The presence of both the imidazole ring and the hydroxyl group enhances its reactivity compared to similar compounds, such as 1-phenylimidazole and 4-(trifluoromethyl)benzoic acid.

Biological Applications

Enzyme Inhibition

One of the most notable biological applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response regulation and cancer progression. By inhibiting IDO, this compound can enhance anti-tumor immunity, presenting therapeutic implications in cancer treatment .

Binding Affinity and Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| This compound | 48.0 ± 4.5 |

| Derivative A | 1.9 ± 0.6 |

| Derivative B | 2.8 ± 0.5 |

| Derivative C | 4.5 ± 1.2 |

This table illustrates that while this compound has moderate inhibitory effects, several derivatives exhibit significantly enhanced potency, suggesting potential pathways for drug development.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against Gram-positive bacteria and antifungal activity against Candida species, indicating its potential use in developing new antimicrobial agents .

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment to include its antioxidant properties and potential use in various medical formulations aimed at enhancing immune responses or combating infections .

Case Studies

Several studies have highlighted the effectiveness of this compound in different therapeutic contexts:

- Cancer Treatment : A study reported that combining IDO inhibitors like this compound with traditional therapies could improve patient outcomes by enhancing immune responses against tumors.

- Antimicrobial Formulations : Research indicated that formulations incorporating this compound exhibited improved efficacy against resistant bacterial strains compared to standard treatments.

Industrial Applications

Material Development

In industrial settings, this compound is used as an intermediate in the synthesis of various materials and chemicals. Its unique chemical properties make it suitable for applications in bioengineering and chemical tracing .

Preparation Methods

Recent advancements have led to more efficient synthesis methods for producing high-purity this compound with minimal residual contaminants, enhancing its applicability in sensitive fields such as diagnostics .

Synthesis Overview

The synthesis typically involves reactions between p-bromoanisole and imidazole under specific conditions that optimize yield and purity:

- Ullmann Reaction : A common method utilizing copper catalysts to facilitate the reaction.

- Post-Treatment Processes : Innovations have simplified purification steps, reducing costs and improving product quality.

作用机制

The mechanism of action of 4-(1H-Imidazol-1-yl)phenol involves its interaction with various molecular targets. One of the primary targets is inducible nitric oxide synthase, which plays a role in the production of nitric oxide. The compound’s interaction with this enzyme can modulate nitric oxide levels, influencing various physiological processes . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

相似化合物的比较

类似化合物

1-(4-羟基苯基)咪唑: 类似的结构,苯环上有一个羟基。

4-(1H-咪唑-1-基)苯胺: 包含一个氨基而不是一个羟基。

4-碘苯酚: 苯环上被碘原子取代

独特性

4-(1H-咪唑-1-基)苯酚的独特性在于它独特的酚羟基和咪唑环的组合。 这种结构使其能够参与多种化学反应和相互作用,使其成为科学研究和工业应用中一种用途广泛的化合物 .

生物活性

4-(Imidazol-1-yl)phenol, also known as 4-(1H-imidazol-1-yl)phenol, is a compound with diverse biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its role as a signal enhancer in chemiluminescence assays, its potential therapeutic applications, and relevant case studies.

Basic Information:

- Molecular Formula: C₉H₈N₂O

- Molecular Weight: 160.173 g/mol

- CAS Number: 10041-02-8

- Melting Point: 204-206 °C

- Boiling Point: 350.7 °C

- Density: 1.2 g/cm³

Biological Activities

This compound exhibits several notable biological activities:

1. Signal Enhancement in Immunoassays

- This compound acts as a potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. Its ability to amplify signals makes it valuable for diagnostic applications, particularly in detecting low-abundance targets in biological samples .

2. Antimicrobial Properties

- Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties. For instance, various imidazole derivatives have been shown to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of imidazole allows for interactions with microbial targets, enhancing their efficacy.

3. Potential as an Anticancer Agent

- Imidazole-containing compounds have been studied for their anticancer properties. They may inhibit enzymes involved in tumor growth or modulate immune responses against cancer cells . The specific mechanisms through which this compound exerts these effects are still under investigation but may involve interactions with key proteins in cancer pathways.

Case Study 1: Chemiluminescence Immunoassay

A study by Dotsikas et al. demonstrated the effectiveness of this compound as a luminol signal enhancer in competitive-type chemiluminescence immunoassays. The compound significantly improved the sensitivity of the assay compared to conventional methods, making it suitable for applications requiring high sensitivity .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial efficacy of various imidazole derivatives, compounds derived from this compound were tested against multiple bacterial strains using the cylinder wells diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 3: Anticancer Potential

Research into imidazole derivatives has highlighted their potential as enzyme inhibitors in cancer treatment. A systematic study investigated the binding interactions of this compound analogs with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The findings suggested that modifications to the imidazole ring could enhance binding affinity and potency against IDO .

Summary of Biological Activities

属性

IUPAC Name |

4-imidazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKCUAPYWQDIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143258 | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10041-02-8 | |

| Record name | 4-(1H-Imidazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-hydroxyphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the binding interactions of 4-(1H-imidazol-1-yl)phenol with copper and its implications?

A1: 4-(1H-imidazol-1-yl)phenol (L) acts as a monodentate ligand, coordinating to copper (Cu) through its nitrogen atom. [] This interaction contributes to the formation of a mononuclear copper complex where two L ligands, along with other ligands like cyanamide and nitrate anions, create an elongated octahedral coordination geometry around the Cu(II) ion. [] Interestingly, 4-(1H-imidazol-1-yl)phenol demonstrates the ability to inhibit copper corrosion in acidic environments. [] The molecule interacts with the copper surface, forming a protective layer. This interaction is attributed to the molecule's electrophilic nature, enabling it to accept electron density from the copper surface through a process called backbonding. []

Q2: How does the structure of 4-(1H-imidazol-1-yl)phenol relate to its copper corrosion inhibition efficiency?

A2: Density Functional Theory (DFT) calculations reveal that modifications to the imidazole ring, as seen in 4-(1H-imidazol-1-yl)phenol and its derivatives, significantly influence the molecule's electronic properties and reactivity compared to the parent imidazole molecule. [] These structural modifications result in enhanced electrophilic characteristics, particularly within the benzene ring, facilitating a stronger interaction with the copper surface and improving corrosion inhibition. [] The efficiency of this interaction is reflected in a more negative Gibbs adsorption energy, indicating a more favorable and stronger binding between the inhibitor and the copper surface. []

Q3: What is the role of 4-(1H-imidazol-1-yl)phenol in supramolecular chemistry?

A3: In the formation of crystal structures, 4-(1H-imidazol-1-yl)phenol plays a crucial role by participating in various hydrogen bonding interactions. These interactions, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N, extend beyond the molecule itself, connecting individual units into a larger three-dimensional supramolecular framework. [] This ability to facilitate intermolecular interactions highlights its potential in crystal engineering and the design of novel materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。